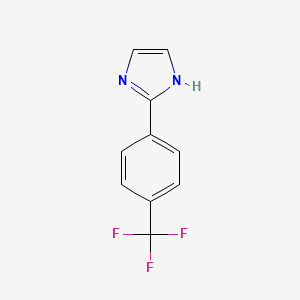

2-(4-(三氟甲基)苯基)-1H-咪唑

描述

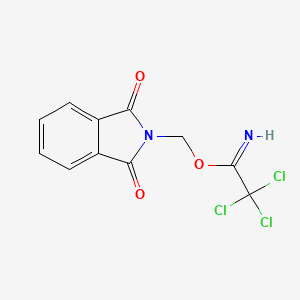

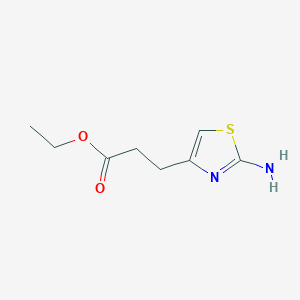

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that has been widely used in scientific research. It is a type of imidazole derivative that has shown potential in various applications, including as a pharmaceutical intermediate and as a ligand in catalysis.

科学研究应用

Microwave-Assisted Synthesis

一项由Menteşe等人(2013年)进行的研究探讨了2-(4-(三氟甲基)苯基)-1H-苯并[d]咪唑衍生物的微波辅助合成。这些化合物表现出显著的脂肪酶抑制和抗氧化活性,突显了它们在生物应用中的潜力。微波技术的使用为生产这些衍生物提供了一种高效快速的方法(Menteşe等人,2013年)。

腐蚀抑制

Prashanth等人(2021年)的研究表明,咪唑衍生物,包括类似于2-(4-(三氟甲基)苯基)-1H-咪唑的化合物,在酸性溶液中对低碳钢具有腐蚀抑制潜力。这些化合物表现出高腐蚀抑制效率,并在金属表面上具有强烈的吸附性,符合Langmuir模型(Prashanth et al., 2021)。

抗菌和抗结核药物

Jadhav等人(2009年)合成了新型的2-(4-(1H-[1,2,4]-三唑-1-基)苯基)-1-取代-4,6-二氟-1H-苯并[d]咪唑衍生物。这些化合物被评估其抗菌和抗结核活性,显示出作为抗菌和抗分枝杆菌药物的潜力(Jadhav et al., 2009)。

聚合物化学中的固化剂

Ghaemy等人(2012年)对用于固化双酚A的二环氧乙烷(DGEBA)的含氟固化剂进行了研究,包括4,4'-(2-(4-(三氟甲基)苯基)-1H-咪唑-4,5-二基)二酚。研究表明,固化材料的耐水性和热稳定性得到了改善,表明这些化合物在聚合物化学中的实用性(Ghaemy et al., 2012)。

绿色合成方法

Bandyopadhyay等人(2014年)报告了一种用于2-芳基-4-苯基-1H-咪唑的环保合成方法,展示了这种方法在生产咪唑衍生物中的环境益处(Bandyopadhyay et al., 2014)。

作用机制

Target of Action

Similar compounds have been studied for their ability to act as inhibitors of radical chain oxidation of organic compounds .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antioxidant properties, leading to an increase in the therapeutic effect of potential drugs .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been noted for their stability, which contributes to their bioavailability .

Result of Action

Similar compounds have been found to slow down the rate of the undesirable process of lipid peroxidation of cell membranes .

Action Environment

It’s worth noting that similar compounds have been noted for their stability under various conditions .

属性

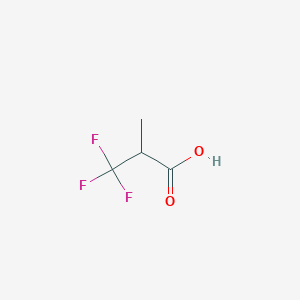

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKWZQLMUSLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466520 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34898-30-1 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into curing agents influence the properties of the final cured epoxy resin?

A1: The research by [] demonstrates that incorporating 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into the structure of curing agents significantly impacts the properties of DGEBA epoxy resins. Specifically, the study highlights the following:

- Enhanced Reactivity: The presence of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole, particularly in the TFIDO curing agent, contributes to a faster curing rate compared to the TFIA system. This is attributed to the potential for both adduct formation and ionic complex mechanisms during the curing process. []

- Improved Thermal Stability: While TFIDO shows higher reactivity, the TFIA curing agent, also containing the 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole moiety, leads to epoxy resins with higher thermal stability. This is likely due to the increased crosslinking density and the presence of more CF3 groups within its structure. []

- Water Repellency: The incorporation of fluorine, facilitated by the 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole group, contributes to enhanced water repellency in the cured epoxy material. []

Q2: What role do nano ZnO particles play in the curing process of DGEBA epoxy resins when using these novel curing agents?

A2: The study by [] reveals that nano ZnO (NZ) particles act as catalysts in the curing reaction. Their presence leads to:

- Increased Curing Rate: NZ particles accelerate the curing reaction, resulting in a faster curing process. []

- Lower Activation Energy (Ea): The catalytic activity of NZ particles lowers the activation energy required for the curing reaction to proceed. []

- Higher Rate Constant: The presence of NZ particles leads to an increase in the rate constant values, further supporting their role in accelerating the curing process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)